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molecular formula C9H9FO2S B8551973 3-Fluoro-5-mercapto-benzoic acid ethyl ester

3-Fluoro-5-mercapto-benzoic acid ethyl ester

Cat. No. B8551973
M. Wt: 200.23 g/mol
InChI Key: FFVHLYKFNJXFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000025B2

Procedure details

3-Fluoro-5-(4-methoxy-benzylsulfanyl)-benzoic acid ethyl ester (7.24 g, 22.5 mmol)was stirred in TFA (10 mL) at 70° C. for overnight. The resulting mixture was cooled to room temperature and subjected to standard aqueous workup. The crude residue was purified on silica gel (0-30% EtOAc in hexanes) to afford the title compound.
Name
3-Fluoro-5-(4-methoxy-benzylsulfanyl)-benzoic acid ethyl ester
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[C:9]([S:11]CC2C=CC(OC)=CC=2)[CH:8]=[C:7]([F:21])[CH:6]=1)[CH3:2]>C(O)(C(F)(F)F)=O>[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[C:9]([SH:11])[CH:8]=[C:7]([F:21])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
3-Fluoro-5-(4-methoxy-benzylsulfanyl)-benzoic acid ethyl ester
Quantity
7.24 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC(=C1)SCC1=CC=C(C=C1)OC)F)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified on silica gel (0-30% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=CC(=C1)S)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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